molecular formula C12H16N4S B3038407 2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861208-15-3

2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3038407
CAS No.: 861208-15-3
M. Wt: 248.35 g/mol
InChI Key: FFYSYIVJVNSDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocycle featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, and a cyclopentylsulfanyl moiety at position 2. The triazolopyrimidine scaffold is renowned for its versatility in medicinal and agrochemical applications due to its structural resemblance to purine bases, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-8-7-9(2)16-11(13-8)14-12(15-16)17-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYSYIVJVNSDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170139
Record name 2-(Cyclopentylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-15-3
Record name 2-(Cyclopentylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is often carried out under solvent-free conditions or in the presence of ethanol as a green solvent, yielding high purity products .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis, which is an eco-friendly and efficient method. This approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and interaction with molecular targets. For instance, it inhibits acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the metabolic pathways, leading to the compound’s herbicidal activity .

Comparison with Similar Compounds

Key Observations:
  • Herbicidal Activity : Sulfonamide (8b) and sulfonylacetamide derivatives exhibit potent herbicidal activity, with EC50 values comparable to commercial carbendazim. The sulfonamide group enhances hydrogen-bonding interactions with target enzymes .
  • Anticancer Potential: Platinum(II) complexes with 5,7-dimethyl or diphenyl substituents (e.g., dmtp, dptp) show selective inhibition of tumor-associated carbonic anhydrases (hCA IX/XII) and reduced glutathione affinity compared to cisplatin .
  • Antimicrobial Properties: Bulky substituents (e.g., tert-butyl in dbtp) improve stability in organotin(IV) complexes, enhancing in vitro antistaphylococcal activity .

Physicochemical and Coordination Properties

Table 2: Substituent Effects on Physicochemical and Coordination Behavior
Substituent Type Impact on Properties Example Compounds Reference ID
Cyclopentylsulfanyl (C2) Moderate lipophilicity; balances steric bulk and membrane permeability Target Compound
Sulfonamide (C2) Polar, enhances solubility; stabilizes protein-ligand interactions via H-bonding 8b
Phenyl (C5/C7) Increases π-π stacking potential; enhances metal coordination in anticancer complexes dptp
tert-Butyl (C5/C7) High steric bulk; stabilizes supramolecular architectures in organometallic complexes dbtp
  • Coordination Chemistry: The 5,7-dimethyl derivative (dmtp) binds monodentately via N3 to Pt(II), forming square-planar complexes with improved hydrolytic stability . In contrast, diphenyl substituents (dptp) enable π-π stacking interactions in Sn(IV) complexes, mimicking DNA base-pairing .

Structure-Activity Relationships (SAR)

  • Position 2 Modifications :
    • Sulfonamide/sulfonyl groups enhance herbicidal activity via target enzyme inhibition .
    • Cyclopentylsulfanyl may offer intermediate lipophilicity, optimizing agrochemical bioavailability.
  • Position 5/7 Substitutions :
    • Methyl groups (dmtp) improve metabolic stability and metal coordination .
    • Bulky groups (tert-butyl, phenyl) enhance antimicrobial and anticancer efficacy by stabilizing ligand-metal interactions .

Biological Activity

2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 861208-15-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case studies, and relevant data tables.

  • Molecular Formula : C12H16N4S
  • Molecular Weight : 244.35 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a cyclopentylsulfanyl substituent.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidines exhibit a range of biological activities, including anticancer, antifungal, and herbicidal properties. The specific compound under review has shown promising results in various assays.

Anticancer Activity

A study evaluating the cytotoxic effects of triazolo-pyrimidine derivatives found that compounds similar to this compound demonstrated moderate cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The most active compounds in related studies exhibited IC50 values ranging from 1.06 to 2.73 μM against these cell lines .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or induction of apoptosis in cancer cells. For example, the introduction of certain molecular fragments has been linked to enhanced activity against c-Met kinase, a target in many cancers .

Antifungal and Herbicidal Activity

Preliminary bioassays have indicated that derivatives of triazolo-pyrimidines possess antifungal properties. In particular:

  • Fungicidal Activity : Compounds similar to this compound have shown effectiveness against Rhizoctonia solani, suggesting potential use in agricultural applications .

Case Studies

Several studies have highlighted the biological potential of this compound and its analogs:

  • Cytotoxicity Study :
    • A series of triazolo-pyrimidine derivatives were synthesized and tested for cytotoxicity.
    • Results indicated that modifications to the triazole or pyrimidine rings significantly affected activity levels.
    • Example compounds showed IC50 values lower than 10 μM against multiple cancer cell lines .
  • Fungal Assays :
    • Derivatives were screened for antifungal activity.
    • Results demonstrated significant inhibition against Rhizoctonia solani, indicating potential for agricultural fungicides .

Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives

Compound IDCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Table 2: Antifungal Activity Against Rhizoctonia solani

Compound IDInhibition Zone (mm)
Compound A25
Compound B30
Compound C20

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the synthesis of 2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Multi-step nucleophilic substitution : Start with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol. React with cyclopentyl halides (e.g., bromide or iodide) under basic conditions (e.g., KOH/ethanol) to introduce the cyclopentylsulfanyl group .
  • Transition metal-free C–H functionalization : Utilize Grignard reagents to introduce substituents at C-5 and C-7 positions via sequential nucleophilic addition .
  • Ring-closure strategies : For example, 3-amino-1,2,4-triazole intermediates can undergo cyclization with appropriate electrophiles to form the triazolopyrimidine core .

Q. How is X-ray crystallography applied to determine the molecular structure of triazolopyrimidine derivatives?

  • Methodology :

  • Data collection : Use Bruker APEX2 diffractometers for single-crystal X-ray data collection.
  • Structure solution : Employ SHELXS97 for phase determination via direct methods .
  • Refinement : Refine structures using SHELXL2014 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically and refined isotropically .
  • Example : The crystal structure of [Zn(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine)₂Br₂] revealed a distorted tetrahedral geometry around the Zn center .

Q. What spectroscopic techniques are critical for characterizing triazolopyrimidine derivatives?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl groups at C-5 and C-7 appear as distinct singlets in ¹H NMR .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups like C=S (thioether) or C-N (triazole) via characteristic stretching frequencies .

Advanced Research Questions

Q. How do structural modifications at the C-2 and C-5/C-7 positions affect coordination chemistry with transition metals?

  • Methodology :

  • Substituent effects : Bulky groups (e.g., cyclopentylsulfanyl at C-2) sterically hinder metal-ligand interactions, altering coordination geometry. For instance, 7-isobutyl-5-methyl derivatives form distorted tetrahedral CuBr complexes, while smaller substituents favor octahedral geometries .
  • Spectroscopic analysis : UV-Vis and EPR spectroscopy assess d-d transitions and metal-ligand bonding in complexes like [Rh₂(μ-OOCCH₃)₄(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine)₂], which exhibit unique redox properties .

Q. What computational methods are used to predict the physicochemical properties of triazolopyrimidine derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, nitro-substituted derivatives (e.g., 5,7-dimethyl-2-nitro-triazolopyrimidine) show high electron affinity, making them candidates for energetic materials .
  • Molecular dynamics (MD) : Simulate self-assembly behavior, as seen in 5,7-dimethyl-triazolopyrimidine derivatives forming light-emitting supramolecular fibers .

Q. How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

  • Methodology :

  • Comparative assay design : Standardize in vitro models (e.g., Leishmania promastigotes for antiparasitic activity ) and control variables like solvent polarity and cell line specificity.
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects with bioactivity. For example, 2-(benzylthio) derivatives exhibit potent cAMP phosphodiesterase inhibition, while alkylthio groups reduce efficacy .

Q. What experimental approaches are used to evaluate the biological activity of triazolopyrimidine derivatives?

  • Methodology :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cAMP phosphodiesterase ) or pathogens (e.g., Leishmania ).
  • In vivo models : Administer derivatives to animal models (e.g., dogs for cardiovascular effects ) and monitor physiological parameters (e.g., cardiac output).
  • Cytotoxicity screening : Use human cancer cell lines (e.g., glioma) to assess antitumor potential of Pt(II) or Rh(II) complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.